N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide
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Overview
Description
N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidinone ring, a benzamide group, and a thioxo group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide typically involves multi-step organic reactions. One common method involves the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation. This method is known for its efficiency and ability to produce the desired compound in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its ability to control reaction conditions precisely, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound .
Scientific Research Applications
N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and benzamide analogs. Examples are:
- Ethyl 3-oxo-3-phenylpropanoate
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
What sets N-{3-ethyl-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}benzamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)-3-ethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-23-19(27)16(13-17(25)21-15-11-7-4-8-12-15)24(20(23)28)22-18(26)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUBQYSCCCVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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